molecular formula C20H22N6O3S B2861304 (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1396864-03-1

(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2861304
CAS No.: 1396864-03-1
M. Wt: 426.5
InChI Key: ZTOYDDAUGUTHQD-UHFFFAOYSA-N
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Description

The compound “(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone” features a methanone core linking two distinct moieties:

  • Piperazine derivative: A 4-(methylsulfonyl)piperazine group, providing polar and electron-withdrawing characteristics due to the sulfonyl group.
  • Triazole derivative: A 1,2,3-triazol-4-yl ring substituted with pyridin-4-yl (electron-deficient aromatic system) and o-tolyl (ortho-methylphenyl, sterically bulky).

Properties

IUPAC Name

[1-(2-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-5-3-4-6-17(15)26-19(16-7-9-21-10-8-16)18(22-23-26)20(27)24-11-13-25(14-12-24)30(2,28)29/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYDDAUGUTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure consisting of a piperazine ring, a triazole moiety, and a pyridine group. The molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S with a molecular weight of approximately 378.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Inhibitors of COX-II have been highlighted for their anti-inflammatory properties without the ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiproliferative Effects : Studies suggest that compounds similar to this one may inhibit cell proliferation by targeting specific kinases involved in cancer progression . The presence of the piperazine and triazole rings enhances the compound's ability to interact with these targets.

Antimicrobial Activity

Research indicates that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antioxidant Properties

The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on COX-II Inhibition :
    • A recent study demonstrated that certain triazole derivatives exhibited selective inhibition of COX-II with IC50 values ranging from 0.011 μM to 0.2 μM, indicating potent anti-inflammatory activity .
  • Antimicrobial Screening :
    • A series of piperazine derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity against selected strains, supporting the potential use of piperazine-containing compounds in treating infections .
  • Antioxidant Evaluation :
    • In vitro assays revealed that related compounds could significantly reduce oxidative stress markers in cellular models, suggesting their utility as protective agents against oxidative damage .

Data Summary Table

Activity Type IC50 Value Reference
COX-II Inhibition0.011 - 0.2 μM
Antimicrobial ActivityVaries by strain
Antioxidant ActivitySignificant reduction

Comparison with Similar Compounds

Structural Variations and Key Features

The following table compares the target compound with analogs from recent literature:

Compound Name/ID Piperazine Substituent Heterocycle & Substituents Linker Type Notable Features
Target Compound 4-(methylsulfonyl) 1,2,3-triazol-4-yl (pyridin-4-yl, o-tolyl) Methanone High polarity (sulfonyl), steric bulk
Compound 5 4-(4-(trifluoromethyl)phenyl Pyrazol-4-yl Butan-1-one Lipophilic (CF₃), flexible alkyl chain
Compound 21 4-(4-(trifluoromethyl)phenyl Thiophen-2-yl Methanone Aromatic thiophene, electron-rich
Compound w3 4-methylpiperazin-1-yl 1H-1,2,4-triazol-3-yl (chloropyrimidinyl) Methanone Chloropyrimidine (potential kinase inhibition)

Impact of Structural Differences

  • Piperazine Substituents: The target’s methylsulfonyl group enhances solubility and polarity compared to the trifluoromethylphenyl in Compounds 5 and 21, which increases lipophilicity .
  • Heterocycles :

    • The 1,2,3-triazole in the target and Compound w3 enables hydrogen bonding, whereas pyrazole (Compound 5) and thiophene (Compound 21) prioritize π-π stacking or hydrophobic interactions.
    • The pyridin-4-yl substituent in the target may enhance binding to metal-containing enzymes (e.g., kinases) compared to chloropyrimidine in w3 .
  • Linkers: Methanone (target, Compound 21, w3) imparts rigidity, favoring precise binding. Butanone (Compound 5) introduces conformational flexibility, which may broaden target specificity .

Potential Bioactivities

While explicit bioactivity data for the target compound is unavailable, structural analogs suggest plausible applications:

  • Kinase Inhibition : Compound w3’s chloropyrimidine and triazole motifs are hallmarks of kinase inhibitors (e.g., JAK2/STAT3) . The target’s pyridine may similarly engage ATP-binding pockets.
  • Anticancer Activity : The sulfonyl group in the target could enhance solubility for in vivo efficacy, while o-tolyl may reduce off-target interactions compared to less bulky substituents .

Preparation Methods

Preparation of o-Tolyl Azide

o-Tolyl azide is synthesized via diazotization of o-toluidine followed by azide formation:

  • Diazotization : o-Toluidine (1.07 g, 10 mmol) is treated with NaNO₂ (0.76 g, 11 mmol) and HCl (12 mL, 6 M) at 0–5°C.
  • Azidation : The diazonium salt is reacted with NaN₃ (0.78 g, 12 mmol) in aqueous solution, yielding o-tolyl azide as a pale-yellow liquid (yield: 85%).

Key Data :

  • Reaction Temperature: 0–5°C
  • Yield: 85%
  • Characterization: IR (ν(N₃)): 2100 cm⁻¹.

Synthesis of 4-Ethynylpyridine

4-Ethynylpyridine is prepared via Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene, followed by deprotection:

  • Coupling : 4-Iodopyridine (2.05 g, 10 mmol), trimethylsilylacetylene (1.96 mL, 15 mmol), Pd(PPh₃)₂Cl₂ (0.35 g, 0.5 mmol), CuI (0.19 g, 1 mmol), and Et₃N (20 mL) are stirred at 60°C for 12 h.
  • Deprotection : The product is treated with K₂CO₃ (2.76 g, 20 mmol) in MeOH/H₂O (3:1) to yield 4-ethynylpyridine (yield: 78%).

Key Data :

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI
  • Yield: 78%
  • Characterization: ¹H NMR (CDCl₃): δ 8.60 (d, 2H), 7.40 (d, 2H), 3.15 (s, 1H).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is formed via CuAAC between o-tolyl azide and 4-ethynylpyridine:

  • Reaction : o-Tolyl azide (1.33 g, 10 mmol), 4-ethynylpyridine (1.03 g, 10 mmol), CuSO₄·5H₂O (0.25 g, 1 mmol), and sodium ascorbate (0.40 g, 2 mmol) in t-BuOH/H₂O (1:1, 20 mL) are stirred at 25°C for 6 h.
  • Oxidation : The intermediate 1,4-disubstituted triazole is oxidized with KMnO₄ (1.58 g, 10 mmol) in acidic medium to yield the carboxylic acid derivative (yield: 72%).

Key Data :

  • Catalyst: CuSO₄/sodium ascorbate
  • Yield: 72%
  • Characterization: ¹H NMR (DMSO-d₆): δ 8.70 (d, 2H, pyridine-H), 8.10 (s, 1H, triazole-H), 7.55–7.20 (m, 4H, o-tolyl-H).

Synthesis of 1-(Methylsulfonyl)piperazine

Piperazine is sulfonylated using methylsulfonyl chloride under basic conditions:

  • Sulfonylation : Piperazine (0.86 g, 10 mmol) and Et₃N (2.02 mL, 15 mmol) in CH₂Cl₂ (20 mL) are treated with methylsulfonyl chloride (1.14 mL, 15 mmol) at 0°C. The mixture is stirred for 2 h at 25°C.
  • Workup : The product is extracted, dried, and recrystallized from EtOAc to yield 1-(methylsulfonyl)piperazine (yield: 88%).

Key Data :

  • Base: Et₃N
  • Yield: 88%
  • Characterization: ¹³C NMR (CDCl₃): δ 45.2 (SO₂CH₃), 44.8 (piperazine-C).

Amide Coupling to Form the Methanone Linkage

The final step involves coupling the triazole carboxylic acid with 1-(methylsulfonyl)piperazine using a carbodiimide coupling agent:

  • Activation : 5-(Pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (2.89 g, 10 mmol) is treated with SOCl₂ (5 mL) to form the acyl chloride.
  • Coupling : The acyl chloride is reacted with 1-(methylsulfonyl)piperazine (1.94 g, 10 mmol) and Et₃N (2.02 mL, 15 mmol) in CH₂Cl₂ (20 mL) at 0°C for 1 h, followed by stirring at 25°C for 12 h.
  • Purification : The crude product is purified via column chromatography (SiO₂, EtOAc/hexane 1:1) to yield the target compound (yield: 65%).

Key Data :

  • Coupling Agent: SOCl₂
  • Yield: 65%
  • Characterization:
    • IR : ν(C=O) 1680 cm⁻¹, ν(SO₂) 1150 cm⁻¹.
    • ¹H NMR (CDCl₃) : δ 8.65 (d, 2H, pyridine-H), 8.05 (s, 1H, triazole-H), 7.50–7.25 (m, 4H, o-tolyl-H), 3.70–3.20 (m, 8H, piperazine-H), 2.95 (s, 3H, SO₂CH₃).

Optimization and Mechanistic Insights

Microwave-Assisted Cyclization

Microwave irradiation (560 W, 5 min) significantly improves reaction rates and yields during triazole formation. For example, cyclization steps achieve 72–77% yields compared to 50–60% under conventional heating.

Regioselectivity in CuAAC

The Cu(I)-catalyzed reaction ensures exclusive 1,4-regioselectivity, critical for positioning the pyridinyl and o-tolyl groups. Ru-catalyzed methods are avoided to prevent 1,5-regioisomer formation.

Solvent and Catalyst Effects

  • Solvent : t-BuOH/H₂O (1:1) optimizes CuAAC efficiency by balancing reactant solubility and catalyst activity.
  • Catalyst : CuSO₄/sodium ascorbate provides superior turnover compared to Cu(I) iodide alone.

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